molecular formula C18H21ClFN3O B2373868 2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide

2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2373868
M. Wt: 349.8 g/mol
InChI Key: HNJJARDABGKWSO-UHFFFAOYSA-N
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Description

VU0810464 is a synthetic organic compound known for its role as a G protein-gated inwardly rectifying potassium channel activator. It exhibits enhanced selectivity for neuronal potassium channels and has been studied for its potential therapeutic effects in neurological disorders and cardiac arrhythmias .

Mechanism of Action

VU0810464, also known as 2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide, is a potent and selective non-urea G protein-gated inwardly-rectifying potassium channels (GIRK, Kir3) activator .

Target of Action

The primary targets of VU0810464 are the G protein-gated inwardly-rectifying potassium channels (GIRK, Kir3) . These channels play a crucial role in moderating the activity of excitable cells and have been implicated in neurological disorders and cardiac arrhythmias .

Mode of Action

VU0810464 interacts with its targets by activating the GIRK channels . It displays nanomolar potency for neuronal (EC50=165 nM) and GIRK1/4 (EC50=720 nM) channels . This interaction results in a concentration-dependent response curve of currents in neurons .

Biochemical Pathways

The activation of GIRK channels by VU0810464 affects the potassium ion flow across the cell membrane . This can influence various biochemical pathways, particularly those involving neuronal signaling . .

Pharmacokinetics

VU0810464 exhibits favorable distribution to the brain (Kp,uu = 0.83), indicating improved brain penetration . The clearance of VU0810464 is rapid, with brain and plasma half-lives of approximately 20 minutes . These properties suggest that VU0810464 has good bioavailability.

Result of Action

The activation of GIRK channels by VU0810464 can lead to various molecular and cellular effects. For instance, it has been shown to produce a dose-dependent reduction of stress-induced hyperthermia (SIH) in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of VU0810464. For example, the compound’s effectiveness can vary depending on the physiological state of the organism, such as stress levels . .

Preparation Methods

Synthetic Routes and Reaction Conditions

VU0810464 is synthesized through a series of chemical reactions involving the formation of an amide bond between a substituted phenyl acetic acid and a pyrazole derivative. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for VU0810464 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

VU0810464 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and aromatic rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the aromatic ring can yield halogenated derivatives, while reduction of the amide group can produce corresponding amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    ML297: Another G protein-gated inwardly rectifying potassium channel activator with similar efficacy but less selectivity for neuronal channels compared to VU0810464.

    VU0467154: A related compound with different selectivity and potency profiles.

Uniqueness

VU0810464 is unique in its enhanced selectivity for neuronal potassium channels and improved brain penetration compared to other similar compounds. This makes it a valuable tool for studying the physiological and therapeutic roles of these channels .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-N-(2-cyclohexyl-5-methylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3O/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)21-18(24)11-13-7-8-16(20)15(19)10-13/h7-10,14H,2-6,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJJARDABGKWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)F)Cl)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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